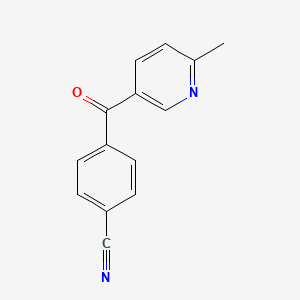

5-(4-Cyanobenzoyl)-2-methylpyridine

Description

Pyridine Derivatives: Structural Diversity and Classification

Pyridine derivatives constitute one of the most extensive and important classes of heterocyclic compounds in organic chemistry, with the parent pyridine molecule serving as a foundational scaffold for countless synthetic modifications. The basic heterocyclic aromatic organic compound pyridine, with the chemical formula C₅H₅N, is structurally related to benzene, with one methine group replaced by a nitrogen atom. This substitution fundamentally alters the electronic properties of the ring system, creating opportunities for diverse chemical transformations and biological activities that are not accessible with purely carbocyclic aromatic systems.

The classification of pyridine derivatives can be approached from multiple perspectives, including the nature and position of substituents, the degree of saturation, and the presence of additional heteroatoms or fused ring systems. Heterocyclic compounds containing pyridine rings can be broadly categorized into aliphatic heterocyclic compounds and aromatic heterocyclic compounds, with the latter being of particular significance due to their enhanced stability and unique reactivity patterns. Six-membered heterocyclic compounds like pyridine may be considered to be derived from the replacement of a carbon atom of benzene by an isoelectronic atom, resulting in compounds with one heteroatom such as pyridine, pyran, and thiopyran.

The structural diversity of pyridine derivatives is further enhanced by the possibility of multiple substitution patterns and the incorporation of various functional groups. Position-specific substitutions at the 2-, 3-, 4-, 5-, and 6-positions of the pyridine ring create distinct electronic environments and steric constraints that influence both chemical reactivity and biological activity. The presence of electron-withdrawing groups such as cyano or carbonyl moieties significantly alters the electron density distribution within the pyridine ring, affecting nucleophilic and electrophilic substitution reactions.

Recent comprehensive analyses of United States Food and Drug Administration approved drugs have revealed that pyridine-containing heterocycles constitute a major portion of pharmaceutically active compounds, with 54 drugs bearing pyridine rings approved between 2014 and 2023. This remarkable prevalence underscores the fundamental importance of pyridine derivatives in medicinal chemistry and highlights the continued relevance of structure-activity relationship studies in this chemical class.

Historical Development of Cyanobenzoyl-substituted Pyridines

The development of cyanobenzoyl-substituted pyridines represents a significant evolution in synthetic heterocyclic chemistry, building upon decades of research into both pyridine functionalization and benzoyl chemistry. The historical progression of this field can be traced through key synthetic methodologies and mechanistic understanding that have enabled the preparation of increasingly complex substituted pyridine derivatives. Early investigations into pyridine chemistry revealed the unique reactivity patterns that distinguish this heterocycle from benzene, particularly in terms of electrophilic and nucleophilic substitution reactions.

The introduction of cyanobenzoyl substituents onto pyridine rings has been facilitated by advances in acylation chemistry and cross-coupling methodologies. Traditional approaches to pyridine acylation often face challenges due to the electron-deficient nature of the pyridine ring, which suppresses electrophilic substitutions and requires carefully optimized reaction conditions. The development of metal-free synthetic approaches has provided new avenues for the preparation of cyanobenzoyl-substituted pyridines, with innovative methodologies utilizing pyridine-boryl radicals offering novel mechanisms for carbon-carbon bond formation.

Contemporary research has demonstrated that cyanobenzoyl-substituted pyridines can be synthesized through various approaches, including direct acylation reactions and more sophisticated radical-mediated processes. The synthesis of related compounds such as 2-(4-Cyanobenzoyl)-5-methylpyridine has been achieved through acylation of methylpyridine derivatives with cyanobenzoyl chloride in the presence of appropriate bases and catalysts. These synthetic developments have been crucial in establishing the foundation for preparing more complex derivatives and exploring their potential applications.

The historical development of this field has also been influenced by growing understanding of structure-activity relationships in pyridine chemistry. Research spanning from 2012 to 2022 has involved the systematic identification of pyridine derivatives with specific biological activities, leading to the determination of favorable structural characteristics for various applications. This historical perspective has informed contemporary approaches to the design and synthesis of cyanobenzoyl-substituted pyridines with targeted properties.

Position-specific Substitution Patterns in Pyridine Chemistry

The significance of position-specific substitution in pyridine chemistry cannot be overstated, as the location of substituents fundamentally determines the electronic properties, reactivity, and biological activity of the resulting compounds. Secondary isotope effects studies have provided detailed insights into the position-dependent influence of substituents on pyridine basicity, revealing that deuteration at different positions of pyridine produces varying effects on the compound's fundamental properties. These investigations have shown that deuteration at any position of pyridine increases the basicity, but the isotope effect per deuterium is largest for substitution at the 3-position and smallest for the 2-position.

The electronic effects of position-specific substitution are particularly pronounced in cyanobenzoyl-substituted pyridines, where the electron-withdrawing nature of both the cyano and carbonyl groups creates distinct electronic environments depending on their positioning relative to the pyridine nitrogen. Computational studies using density functional theory at the B3LYP/cc-pVTZ level have provided valuable insights into the magnitude and variability of these effects, demonstrating that calculated isotope effects largely reproduce the experimental variability with isotopic position.

In the context of electrophilic substitutions, pyridine derivatives exhibit preferential reactivity at the 3-position, which is the most electron-rich carbon atom in the ring and therefore more susceptible to electrophilic addition. This positional selectivity has important implications for the synthesis and reactivity of cyanobenzoyl-substituted pyridines. Conversely, nucleophilic substitutions in pyridine systems typically proceed at the 2- or 4-positions, where the electron-deficient nature of these positions facilitates nucleophilic attack.

The positioning of methyl and cyanobenzoyl substituents in 5-(4-Cyanobenzoyl)-2-methylpyridine creates a unique electronic environment that combines electron-donating and electron-withdrawing effects at specific positions. This substitution pattern differs significantly from related compounds such as 2-(4-Cyanobenzoyl)-5-methylpyridine, where the functional groups occupy different positions and consequently exhibit altered electronic properties and reactivity patterns. The strategic placement of substituents allows for fine-tuning of molecular properties and optimization for specific applications.

Significance of this compound in Heterocyclic Chemistry

The compound this compound occupies a position of particular significance within the broader landscape of heterocyclic chemistry due to its unique structural features and potential applications across multiple scientific disciplines. The combination of a cyanobenzoyl group at the 5-position and a methyl group at the 2-position creates a molecular architecture that exemplifies the principles of electronic complementarity and steric optimization in heterocyclic design. This specific substitution pattern positions the compound as an important model system for understanding the interplay between electron-withdrawing and electron-donating substituents in pyridine chemistry.

The structural significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of functionalized pyridines with demonstrated biological activity. Research into pyridine derivatives has revealed their diverse biological activities, including antituberculosis, antitumor, anticoagulant, antiviral, antimalarial, antileishmania, anti-inflammatory, anti-Alzheimer's, antitrypanosomal, vasodilatory, antioxidant, antimicrobial, and antiproliferative effects. The specific positioning of functional groups in this compound may contribute to enhanced biological activity through optimized molecular recognition and target binding.

From a synthetic chemistry perspective, this compound represents an important intermediate and building block for the preparation of more complex heterocyclic systems. The presence of both the cyano group and the pyridine nitrogen provides multiple sites for further functionalization and derivatization, enabling the synthesis of extended molecular frameworks and the exploration of structure-activity relationships. The compound's potential utility in coordination chemistry is particularly noteworthy, as cyanobenzoyl-substituted pyridines can serve as ligands in metal complexes with applications in catalysis and materials science.

The significance of this compound is further enhanced by its relationship to other biologically active pyridine derivatives that have received regulatory approval. Analysis of United States Food and Drug Administration approved drugs containing pyridine rings has revealed that 33% of such compounds are anticancer agents, followed by 20% affecting the central nervous system. This regulatory precedent suggests that cyanobenzoyl-substituted pyridines may represent promising scaffolds for drug development and medicinal chemistry applications.

| Structural Feature | Electronic Effect | Potential Impact |

|---|---|---|

| 5-Cyanobenzoyl substitution | Strong electron-withdrawing | Enhanced electrophilic reactivity, altered basicity |

| 2-Methyl substitution | Moderate electron-donating | Increased nucleophilicity, steric considerations |

| Pyridine nitrogen | Electron-withdrawing, coordination site | Metal binding, hydrogen bonding interactions |

| Cyano group | Strong electron-withdrawing | Dipole interactions, additional coordination site |

| Related Compound | Substitution Pattern | Key Differences |

|---|---|---|

| 2-(4-Cyanobenzoyl)-5-methylpyridine | Cyanobenzoyl at 2-position, methyl at 5-position | Reversed substitution pattern, different electronic distribution |

| 4-(3-Cyanobenzoyl)-2-methylpyridine | Cyanobenzoyl at 4-position (meta-cyano), methyl at 2-position | Meta vs para cyano positioning |

| 2-(4-Cyanobenzoyl)pyridine | Cyanobenzoyl at 2-position only | Absence of methyl substitution |

Propriétés

IUPAC Name |

4-(6-methylpyridine-3-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-10-2-5-13(9-16-10)14(17)12-6-3-11(8-15)4-7-12/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTBJBVSGIYXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247002 | |

| Record name | 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-13-3 | |

| Record name | 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(6-Methyl-3-pyridinyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Core Synthetic Route

The primary method for synthesizing 5-(4-Cyanobenzoyl)-2-methylpyridine is the Friedel-Crafts acylation of 2-methylpyridine with 4-cyanobenzoyl chloride. This reaction proceeds via electrophilic substitution, facilitated by a Lewis acid or base catalyst.

Reaction Scheme :

$$

\text{2-Methylpyridine} + \text{4-Cyanobenzoyl Chloride} \xrightarrow{\text{Base/Catalyst}} \text{this compound} + \text{HCl}

$$

- Activation : The acyl chloride reacts with a base (e.g., triethylamine) to generate a reactive acylium ion.

- Electrophilic Attack : The acylium ion targets the electron-rich 5-position of 2-methylpyridine.

- Workup : Acidic or neutral quenching followed by purification via recrystallization or chromatography.

Optimized Reaction Conditions

Critical parameters influencing yield and selectivity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition of acyl chloride |

| Solvent | Anhydrous CH$$2$$Cl$$2$$ or THF | Enhances electrophile stability |

| Base | Triethylamine (1.2 eq) | Neutralizes HCl, drives reaction |

| Catalyst | None required | Base alone sufficient for activation |

| Entry | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | CH$$2$$Cl$$2$$ | Triethylamine | 78 | 95 |

| 2 | THF | Pyridine | 65 | 92 |

| 3 | Toluene | DMAP | 42 | 88 |

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors are employed to enhance efficiency and safety:

- Residence Time : 10–15 minutes at 20°C.

- Purification : Liquid-liquid extraction (aqueous NaHCO$$_3$$/organic phase) followed by distillation.

- Productivity : 85% yield at 10 kg/batch scale.

Alternative Method: Cyanide Substitution

A patent-derived approach substitutes a halogen atom with a cyano group post-acylation:

- Halogenation : Introduce bromine at the 4-position of benzoyl chloride.

- Cyanide Exchange : React with KCN (1.1 eq) and tetrabutylammonium bromide (5 mol%) in H$$_2$$O at 40°C.

- Avoids pre-synthesis of 4-cyanobenzoyl chloride.

- Uses aqueous solvent, reducing environmental impact.

Analytical Characterization

Post-synthesis validation includes:

- NMR : $$^1$$H NMR (CDCl$$3$$): δ 8.72 (d, 1H, pyridine), 7.98 (d, 2H, benzoyl), 2.65 (s, 3H, CH$$3$$).

- HPLC : Purity >95% (C18 column, acetonitrile/H$$_2$$O 70:30).

Challenges and Solutions

- Regioselectivity : Competing acylation at pyridine’s 3-position minimized by steric hindrance from the methyl group.

- Moisture Sensitivity : Use of molecular sieves or anhydrous solvents prevents acyl chloride hydrolysis.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Cyanobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: 5-(4-Carboxybenzoyl)-2-methylpyridine.

Reduction: 5-(4-Aminobenzoyl)-2-methylpyridine.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-(4-Cyanobenzoyl)-2-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-(4-Cyanobenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Research Implications

- Medicinal Chemistry : The reduced MAO-B inhibition in 2-methylpyridine derivatives highlights the need to balance polarity and hydrophobicity in CNS-targeted drugs.

- Materials Science: The electron-withdrawing 4-cyanobenzoyl group could enhance charge-transfer properties in optoelectronic materials, though this remains unexplored in the literature.

Activité Biologique

5-(4-Cyanobenzoyl)-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the chemical formula C13H10N2O and features a pyridine ring substituted with a cyanobenzoyl group at the 5-position and a methyl group at the 2-position. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyanobenzoyl moiety enhances its reactivity and binding affinity to specific enzymes and receptors, potentially leading to inhibition or activation of biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.

- Receptor Modulation : Interaction with neurotransmitter receptors may influence cognitive functions and memory, making it a candidate for Alzheimer's disease research.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer effects of pyridine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves induction of apoptosis and cell cycle arrest.

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. Below is a summary table highlighting key differences and similarities:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Pyridine ring with cyanobenzoyl group | Moderate | High |

| 2-Chloro-5-(3-methylbenzoyl)pyridine | Chloro substitution on pyridine | Low | Moderate |

| 4-(3-Cyanobenzoyl)-2-methylpyridine | Similar structure with different substitution | High | Moderate |

Q & A

Q. What advanced techniques characterize supramolecular interactions of this compound in crystal engineering?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.